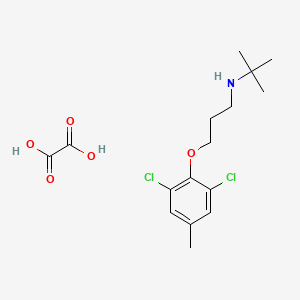![molecular formula C21H17NO3S B5227172 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one](/img/structure/B5227172.png)
1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one, also known as PSB-0739, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the regulation of various cellular processes, including cell growth and division. By inhibiting the activity of HSP90, 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one can disrupt these processes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on HSP90, 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one has been shown to induce apoptosis (cell death) in cancer cells and to inhibit the formation of new blood vessels (angiogenesis). Additionally, 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one in lab experiments is its specificity for HSP90. Unlike other HSP90 inhibitors, 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one does not inhibit other proteins in the HSP90 family, which can lead to unwanted side effects. However, one limitation of using 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are a number of future directions for research on 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one. One area of interest is the development of more efficient synthesis methods for 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one. Additionally, researchers are interested in exploring the potential therapeutic applications of 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one in more detail, particularly in the treatment of cancer and Alzheimer's disease. Finally, researchers are interested in developing more potent and selective HSP90 inhibitors based on the structure of 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one.
Métodos De Síntesis
1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline to form N-(4-nitrophenyl)benzenesulfonamide. This compound is then reacted with 2-bromoacetophenone in the presence of a base to form 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one.
Aplicaciones Científicas De Investigación
1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. Additionally, 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one has been studied for its potential use in the treatment of Alzheimer's disease and diabetes.
Propiedades
IUPAC Name |
(Z)-3-[4-(benzenesulfonyl)anilino]-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S/c23-21(17-7-3-1-4-8-17)15-16-22-18-11-13-20(14-12-18)26(24,25)19-9-5-2-6-10-19/h1-16,22H/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGXPBVFVXRTFA-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\NC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-phenyl-4,6(1H,5H)-pyrimidinedione](/img/structure/B5227092.png)
![4-[(1-{3-[4-(3-chlorobenzyl)-1-piperazinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5227097.png)
![1-{3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5227106.png)
![4-acetyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5227109.png)
![3-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5227116.png)
![N'-[2-(4-bromobenzoyl)-1-(4-bromophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B5227117.png)

![5-{[(4-methylphenyl)sulfonyl]amino}isophthalic acid](/img/structure/B5227133.png)
![3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride](/img/structure/B5227141.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5227161.png)
![2-(4-chlorophenyl)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5227169.png)


![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B5227197.png)